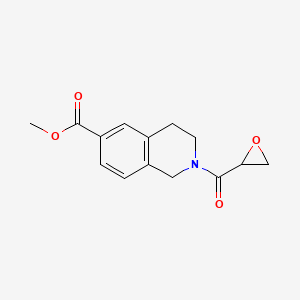
(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a carboxylic acid group (-COOH), an amine group (-NH2), and a benzyl group (C6H5CH2-). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the polar carboxylic acid and amine groups, which could participate in hydrogen bonding. The benzyl group is a common structural motif in organic chemistry and is known to influence the physical and chemical properties of compounds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The amine group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar carboxylic acid and amine groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
Studies on compounds closely related to (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid reveal insights into their molecular structure and interactions. For example, N-Phenylmaleamic acid, with its planar molecules, forms intramolecular hydrogen bonds and adjacent molecules link via N—H⋯O hydrogen bonds into a flat ribbon, highlighting the structural dynamics that could be relevant for similar compounds (Lo & Ng, 2009).
Enzyme Inhibition and Neuroprotective Agents
The synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, have been described as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their neuroprotective potential, showcasing the therapeutic relevance of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs (Drysdale et al., 2000).
Spectroscopic Analysis and Cytotoxicity
Research into derivatives of N-maleanilinic acid, such as spectroscopic investigation of para-methyl and para-methoxy maleanilinic acids, utilizes experimental techniques and theoretical calculations to understand their structures and effects. These compounds have shown effectiveness against carcinoma cells, indicating potential applications in cancer therapy (Zayed et al., 2019).
Synthetic Applications
The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) demonstrates utility as a building block for peptidomimetics and combinatorial chemistry. Its synthesis and the derived products highlight the versatility of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid and similar compounds in designing complex molecular architectures (Pascal et al., 2000).
Metal Complex Formation and Sensing Applications
Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions have been synthesized and characterized, showcasing the material's potential in adsorption properties and as catalysts. This research broadens the application spectrum of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs in materials science and catalysis (Ferenc et al., 2017).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzylamine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzylamine derivatives have been associated with various biological activities, suggesting that they may influence multiple pathways .
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that this compound may also exert diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active. Without specific experimental data, it’s difficult to predict the exact influence of these factors .
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-methyl-4-[(4-methylphenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)8-14-13(17)10(2)7-12(15)16/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQMLGYXXYAJR-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

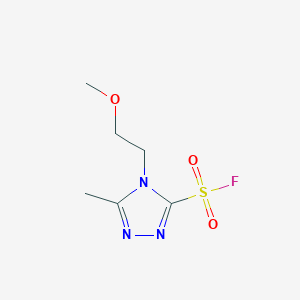
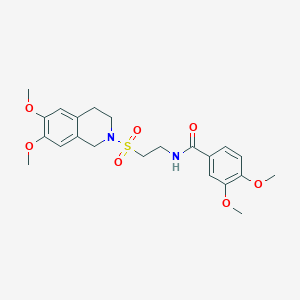

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)
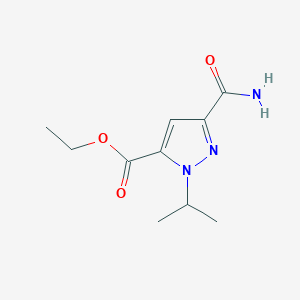


![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
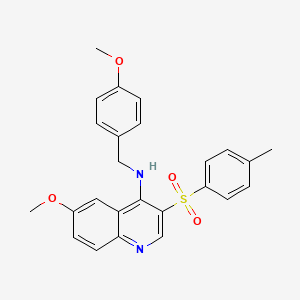
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)
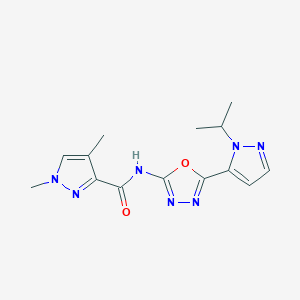
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
